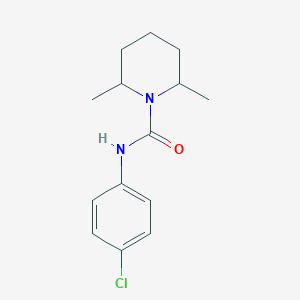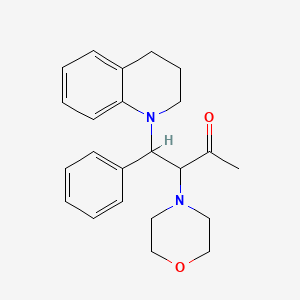
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine involves the use of silicon amine protocol (SLAP) reagents. These reagents, in conjunction with aldehydes and ketones, form N-unprotected piperazines via photocatalytic cross-coupling with Ir[(ppy)2dtbbpy]PF6 . The reaction conditions typically involve the use of heteroaromatic, aromatic, and aliphatic aldehydes, which are well tolerated by the SLAP reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the use of continuous flow synthesis with silicon amine protocol (SLAP) reagents and Lewis acid facilitated photoredox catalysis .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine undergoes various types of reactions, including:
Photocatalytic Cross-Coupling Reactions: These reactions involve the formation of N-unprotected piperazines from aldehydes and ketones.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Ir[(ppy)2dtbbpy]PF6, aldehydes, and ketones . The reactions are typically carried out under photocatalytic conditions with the aid of Lewis acids .
Major Products Formed
The major products formed from these reactions are N-unprotected piperazines, which are valuable intermediates in the synthesis of various pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine involves its role as a reagent in photocatalytic cross-coupling reactions. The compound interacts with aldehydes and ketones in the presence of a photocatalyst (Ir[(ppy)2dtbbpy]PF6) and a Lewis acid, leading to the formation of N-unprotected piperazines . The molecular targets and pathways involved in these reactions include the activation of the silicon amine group and the subsequent formation of carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-Benzyl-N1-((trimethylsilyl)methyl)ethane-1,2-diamine
- (S)-N1-Benzyl-N1-((trimethylsilyl)methyl)propane-1,2-diamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
Uniqueness
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine is unique due to its specific structure, which allows it to participate effectively in photocatalytic cross-coupling reactions. Its ability to form N-unprotected piperazines without the use of tin-based reagents makes it a valuable alternative to traditional SnAP (tin amine protocol) reagents .
Propriétés
Formule moléculaire |
C15H26N2OSi |
|---|---|
Poids moléculaire |
278.46 g/mol |
Nom IUPAC |
(3R,4R)-3-N-benzyl-3-N-(trimethylsilylmethyl)oxolane-3,4-diamine |
InChI |
InChI=1S/C15H26N2OSi/c1-19(2,3)12-17(15-11-18-10-14(15)16)9-13-7-5-4-6-8-13/h4-8,14-15H,9-12,16H2,1-3H3/t14-,15-/m0/s1 |
Clé InChI |
GJIQDNHYJMATDK-GJZGRUSLSA-N |
SMILES isomérique |
C[Si](C)(C)CN(CC1=CC=CC=C1)[C@H]2COC[C@@H]2N |
SMILES canonique |
C[Si](C)(C)CN(CC1=CC=CC=C1)C2COCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)

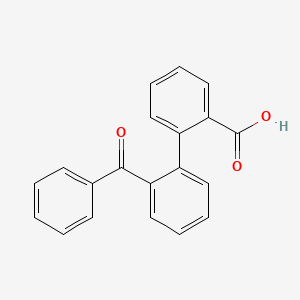

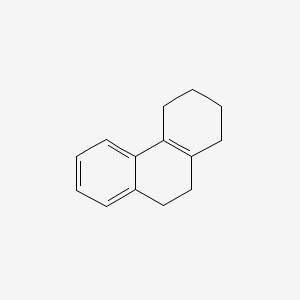
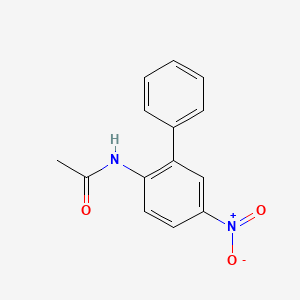

![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)

